molecular formula C13H10BrN5 B8389453 N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine CAS No. 175357-96-7

N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B8389453
CAS No.: 175357-96-7
M. Wt: 316.16 g/mol
InChI Key: TWTYLCVLKNHZDT-UHFFFAOYSA-N
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Description

N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential pharmacological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common method starts with 2-aminonicotinonitrile, which undergoes bromination of the aromatic ring, followed by condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the last two steps to improve yields and reduce the formation of undesirable by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation in the final steps is particularly advantageous for industrial production due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aromatic amines, brominating agents, and cyclization catalysts. Microwave irradiation is a frequently used condition to enhance reaction efficiency .

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which have shown significant biological activities .

Scientific Research Applications

N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein kinases. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .

Properties

CAS No.

175357-96-7

Molecular Formula

C13H10BrN5

Molecular Weight

316.16 g/mol

IUPAC Name

4-N-(3-bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-5-12(15)16-6-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19)

InChI Key

TWTYLCVLKNHZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CN=C(C=C32)N

Origin of Product

United States

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